N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide
CAS No.: 1775331-60-6
Cat. No.: VC5988411
Molecular Formula: C16H17F3N4OS
Molecular Weight: 370.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775331-60-6 |
|---|---|
| Molecular Formula | C16H17F3N4OS |
| Molecular Weight | 370.39 |
| IUPAC Name | N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C16H17F3N4OS/c1-10-20-13(16(17,18)19)8-14(21-10)23-5-2-12(3-6-23)22-15(24)11-4-7-25-9-11/h4,7-9,12H,2-3,5-6H2,1H3,(H,22,24) |
| Standard InChI Key | WIDMWMFBBJREFN-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CSC=C3)C(F)(F)F |
Introduction
Structural Features and Molecular Design
Core Architecture
The compound’s architecture combines three distinct heterocyclic systems:
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Pyrimidine Ring: A 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group serves as the central scaffold. The trifluoromethyl (-CF) substituent at position 6 enhances electron-withdrawing effects, potentially improving binding affinity to hydrophobic pockets in biological targets .
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Piperidine Spacer: A piperidin-4-yl group bridges the pyrimidine and thiophene moieties. The nitrogen atom at position 1 of the piperidine ring enables conformational flexibility, which may optimize target engagement .
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Thiophene-3-Carboxamide: The terminal thiophene ring, substituted with a carboxamide group at position 3, introduces hydrogen-bonding capabilities and aromatic stacking potential .
Key Functional Groups
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Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, as evidenced by its prevalence in FDA-approved drugs .
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Carboxamide Linkage: Facilitates hydrogen bonding with biological targets, a feature shared with kinase inhibitors and GPCR modulators .
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide involves multi-step reactions, as inferred from analogous compounds :
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Pyrimidine Intermediate Preparation:
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Condensation of methyl acetoacetate with trifluoromethyl acetamidine yields 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.
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Chlorination using POCl converts the hydroxyl group to a chloro substituent.
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Piperidine Coupling:
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Thiophene-3-Carboxamide Attachment:
Reaction Optimization
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity.
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Temperature Control: Reactions typically proceed at 80–100°C to balance yield and byproduct formation .
Physicochemical Properties
Experimental and Predicted Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 370.39 g/mol | |
| logP | ~3.45 (estimated) | |
| Solubility (Water) | <1 mg/mL (predicted) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Polar Surface Area | 45.3 Ų |
Stability Considerations:
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The trifluoromethyl group reduces susceptibility to oxidative metabolism .
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The carboxamide linkage may hydrolyze under strongly acidic or basic conditions.
Biological Activity and Mechanistic Insights
Hypothesized Targets
While direct biological data for this compound is limited, structural analogs suggest potential activity against:
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Kinase Inhibitors:
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GPCR Modulators:
Structure-Activity Relationship (SAR)
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Pyrimidine Substitutions: Methyl and trifluoromethyl groups optimize steric and electronic complementarity with kinase targets .
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Piperidine Flexibility: The spacer’s conformation influences binding kinetics; rigid analogs show reduced activity.
Challenges and Future Directions
Knowledge Gaps
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In Vivo Pharmacokinetics: No data on bioavailability or half-life .
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Toxicity Profile: Cytotoxicity and off-target effects remain uncharacterized.
Recommended Studies
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High-Throughput Screening: Identify primary targets across kinase and receptor panels.
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Metabolite Identification: Assess stability in liver microsomes.
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Co-crystallization: Resolve binding modes with candidate proteins.
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